molecular formula C19H17NO3S B11651513 N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide

N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide

Cat. No.: B11651513
M. Wt: 339.4 g/mol
InChI Key: VOIJOUODQSQIGM-XSFVSMFZSA-N
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Description

N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-phenylethanesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine

Uniqueness

N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide is unique due to its specific structural features, such as the presence of both a naphthyl and a sulfonamide group.

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylethanesulfonamide

InChI

InChI=1S/C19H17NO3S/c21-19-11-10-16-8-4-5-9-17(16)18(19)14-20-24(22,23)13-12-15-6-2-1-3-7-15/h1-11,14,21H,12-13H2/b20-14+

InChI Key

VOIJOUODQSQIGM-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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